

# Solubility of Antimony Sulfate in Sulfuric Acid: A Technical Guide

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## Compound of Interest

Compound Name: Antimony sulfate

Cat. No.: B147869

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This in-depth technical guide provides a comprehensive overview of the solubility of **antimony sulfate** in sulfuric acid solutions. Designed for researchers, scientists, and professionals in drug development and related fields, this document consolidates quantitative data, outlines detailed experimental methodologies, and presents logical workflows to facilitate a thorough understanding of the **antimony sulfate**-sulfuric acid system.

## Quantitative Solubility Data

The solubility of antimony(III) sulfate in sulfuric acid is a complex function of the acid concentration and temperature. At a given temperature, the solid phase in equilibrium with the saturated solution changes as the sulfuric acid concentration increases. This leads to the formation of various basic and normal **antimony sulfates**. The predominant solid phases identified at 25°C are basic **antimony sulfates** such as  $2\text{Sb}_2\text{O}_3 \cdot \text{SO}_3$ ,  $3\text{Sb}_2\text{O}_3 \cdot 2\text{SO}_3$ ,  $\text{Sb}_2\text{O}_3 \cdot \text{SO}_3$ , and the normal sulfates  $\text{Sb}_2\text{O}_3 \cdot 2\text{SO}_3$  and  $\text{Sb}_2\text{O}_3 \cdot 3\text{SO}_3$ [1].

The solubility of these compounds generally increases with rising temperature[1]. The following tables summarize the solubility of antimony (presented as  $\text{Sb}_2\text{O}_3$ ) in sulfuric acid solutions at 25°C and 100°C, as determined from equilibrium studies.

Table 1: Solubility of Antimony(III) Sulfates in Sulfuric Acid at 25°C[1]

H <sub>2</sub> SO <sub>4</sub> Concentration (g/L)	Predominant Solid Phase	Solubility (as g/L Sb <sub>2</sub> O <sub>3</sub> )	Molar Concentration of H <sub>2</sub> SO <sub>4</sub> (mol/L)	Molar Solubility of Sb <sub>2</sub> O <sub>3</sub> (mol/L)
0 - 20	Sb <sub>2</sub> O <sub>3</sub>	~0.1 - 0.2	0 - 0.20	~0.0003 - 0.0007
30 - 360	2Sb <sub>2</sub> O <sub>3</sub> ·SO <sub>3</sub>	~0.2 - 2.5	0.31 - 3.67	~0.0007 - 0.0086
400 - 560	3Sb <sub>2</sub> O <sub>3</sub> ·2SO <sub>3</sub>	~2.5 - 5.0	4.08 - 5.71	~0.0086 - 0.0171
590 - 880	Sb <sub>2</sub> O <sub>3</sub> ·SO <sub>3</sub>	~5.0 - 18.0	6.02 - 8.97	~0.0171 - 0.0617
950 - 1280	Sb <sub>2</sub> O <sub>3</sub> ·2SO <sub>3</sub>	~18.0 - 10.0 (decreasing)	9.69 - 13.05	~0.0617 - 0.0343
1370 - 1800	Sb <sub>2</sub> O <sub>3</sub> ·3SO <sub>3</sub>	~10.0 - 4.0 (decreasing)	13.97 - 18.35	~0.0343 - 0.0137

Table 2: Solubility of Antimony(III) Sulfates in Sulfuric Acid at 100°C<sup>[1]</sup>

H <sub>2</sub> SO <sub>4</sub> Concentration (g/L)	Predominant Solid Phase	Solubility (as g/L Sb <sub>2</sub> O <sub>3</sub> )	Molar Concentration of H <sub>2</sub> SO <sub>4</sub> (mol/L)	Molar Solubility of Sb <sub>2</sub> O <sub>3</sub> (mol/L)
~200 - 400	2Sb <sub>2</sub> O <sub>3</sub> ·SO <sub>3</sub>	~5.0 - 10.0	~2.04 - 4.08	~0.0171 - 0.0343
~400 - 600	3Sb <sub>2</sub> O <sub>3</sub> ·2SO <sub>3</sub>	~10.0 - 18.0	~4.08 - 6.12	~0.0343 - 0.0617
~600 - 900	Sb <sub>2</sub> O <sub>3</sub> ·SO <sub>3</sub>	~18.0 - 40.0	~6.12 - 9.18	~0.0617 - 0.1371
~900 - 1300	Sb <sub>2</sub> O <sub>3</sub> ·2SO <sub>3</sub>	~40.0 - 25.0 (decreasing)	~9.18 - 13.26	~0.1371 - 0.0857
~1300 - 1800	Sb <sub>2</sub> O <sub>3</sub> ·3SO <sub>3</sub>	~25.0 - 10.0 (decreasing)	~13.26 - 18.35	~0.0857 - 0.0343

## Experimental Protocols

The determination of **antimony sulfate** solubility in sulfuric acid involves establishing a solid-liquid equilibrium and subsequent analysis of the antimony concentration in the liquid phase. The following sections detail the methodologies employed in such studies.

## Equilibrium Establishment

A common method to determine the solubility is the isothermal equilibrium technique.

- Materials:
  - Antimony(III) oxide ( $\text{Sb}_2\text{O}_3$ ), high purity.
  - Sulfuric acid ( $\text{H}_2\text{SO}_4$ ), analytical grade, in various concentrations (e.g., 0 to 1800 g/L).
  - Deionized water.
- Procedure:
  - A surplus of antimony(III) oxide is added to a series of sealed, temperature-controlled vessels, each containing a sulfuric acid solution of a specific concentration.
  - The mixtures are agitated continuously (e.g., by shaking or stirring) in a thermostat-controlled water bath to maintain a constant temperature (e.g., 25°C or 100°C).
  - Equilibrium is established over a prolonged period, which can be up to one month, to ensure the dissolution and potential phase transformation reactions are complete<sup>[1]</sup>.
  - After reaching equilibrium, the agitation is stopped, and the solid phase is allowed to settle.

## Sample Analysis

Once equilibrium is achieved, the liquid and solid phases are separated and analyzed.

- Phase Separation:
  - A sample of the supernatant (the saturated liquid phase) is carefully extracted using a syringe fitted with a filter (e.g., 0.45  $\mu\text{m}$  pore size) to prevent solid particles from being

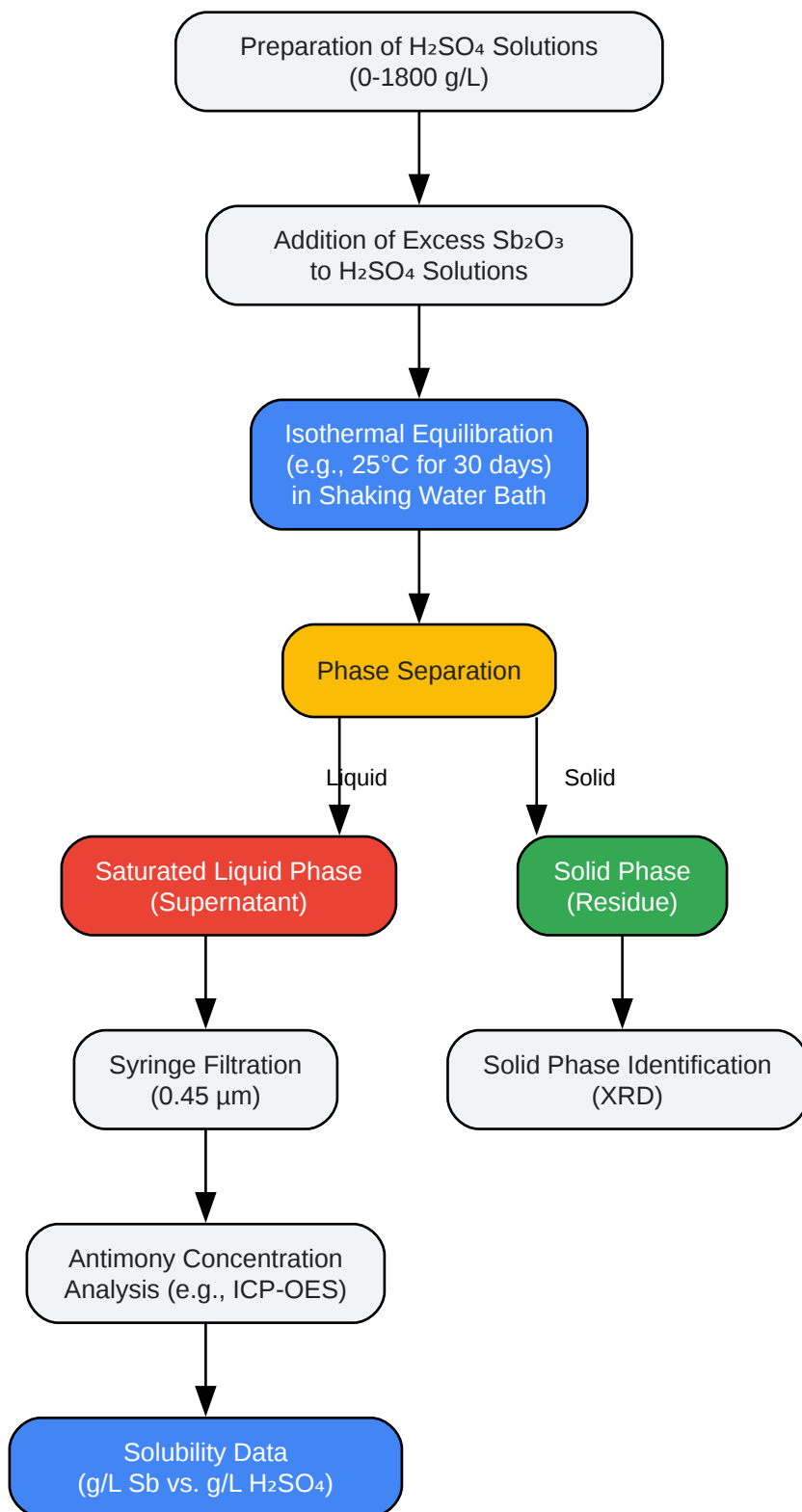
included in the sample.

- Determination of Antimony Concentration: The concentration of dissolved antimony in the filtered supernatant is determined using established analytical methods. Common techniques include:
  - Titration: For higher concentrations, the solution can be titrated with a standard solution of potassium permanganate ( $\text{KMnO}_4$ )[\[2\]](#). The antimony is typically reduced to the trivalent state before titration.
  - Spectrophotometry: A colorimetric method involving the formation of a colored complex, such as the violet-pink complex formed between  $\text{SbCl}_6^-$  and rhodamine B, or the green-yellow complex with iodide ions in a sulfuric acid medium[\[3\]](#). The absorbance is then measured at a specific wavelength.
  - Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A highly sensitive method suitable for a wide range of concentrations. The sample is introduced into an argon plasma, and the characteristic emission lines of antimony are measured[\[4\]](#). Matrix matching of the calibration standards with the sulfuric acid concentration of the samples is crucial for accuracy[\[4\]](#).
  - Atomic Absorption Spectroscopy (AAS): Another sensitive technique where the sample is atomized, and the absorption of light by antimony atoms at a characteristic wavelength is measured. Hydride generation AAS is often used for enhanced sensitivity[\[5\]](#).
- Solid Phase Analysis:
  - The solid residue is separated from the remaining solution by filtration, washed, and dried.
  - X-ray Diffraction (XRD) is used to identify the crystal structure of the solid phase in equilibrium with the saturated solution, confirming the formation of specific **antimony sulfates**[\[1\]](#).

## Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the experimental procedure for determining **antimony sulfate** solubility and the relationship between sulfuric acid concentration and the

resulting antimony compounds.



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## Experimental workflow for solubility determination.

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